molecular formula C7H8ClNOS B13161416 1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one

1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13161416
M. Wt: 189.66 g/mol
InChI Key: ZITAHKCJBGBCNT-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chlorinated thiophene ring and a methylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Chlorination of Thiophene: The starting material, thiophene, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 5-chlorothiophene.

    Friedel-Crafts Acylation: The 5-chlorothiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(5-chlorothiophen-2-yl)ethan-1-one.

    Reductive Amination: The final step involves the reductive amination of 1-(5-chlorothiophen-2-yl)ethan-1-one with methylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethanone backbone.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-one: Similar structure with a bromine atom instead of chlorine.

    1-(5-Fluorothiophen-2-yl)-2-(methylamino)ethan-1-one: Similar structure with a fluorine atom instead of chlorine.

    1-(5-Methylthiophen-2-yl)-2-(methylamino)ethan-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and interactions with other molecules. The chlorinated thiophene ring imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C7H8ClNOS/c1-9-4-5(10)6-2-3-7(8)11-6/h2-3,9H,4H2,1H3

InChI Key

ZITAHKCJBGBCNT-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

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